molecular formula C20H32O3 B032252 12(R)-HETE CAS No. 82337-46-0

12(R)-HETE

Cat. No.: B032252
CAS No.: 82337-46-0
M. Wt: 320.5 g/mol
InChI Key: ZNHVWPKMFKADKW-ZYBDYUKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12(R)-Hydroxyeicosatetraenoic acid [12(R)-HETE] is a cytochrome P450 (CYP450)-derived metabolite of arachidonic acid (AA), predominantly synthesized via the CYP4B1 isoform in the corneal epithelium . It is a stereoisomer of 12(S)-HETE, differing in the configuration of the hydroxyl group at the 12th carbon. This compound acts as a potent inhibitor of Na+/K+-ATPase, leading to a significant reduction in intraocular pressure (IOP) in rabbits (4–12 mmHg reduction, dose-dependent) without inducing inflammation or corneal damage . Its synthesis is upregulated under hypoxic conditions and in inflammatory pathologies such as psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

12R-HETE is synthesized from arachidonic acid through the action of 12R-lipoxygenase (ALOX12B). The enzyme catalyzes the oxygenation of arachidonic acid to produce 12R-hydroperoxyeicosatetraenoic acid (12R-HpETE), which is subsequently reduced to 12R-HETE .

Industrial Production Methods

Industrial production of 12R-HETE typically involves the enzymatic conversion of arachidonic acid using 12R-lipoxygenase. This method ensures high specificity and yield of the desired stereoisomer .

Chemical Reactions Analysis

Biosynthetic Pathways

12(R)-HETE is primarily formed through three enzymatic routes:

Enzyme SystemReaction SpecificsBiological Context
ALOX12B (12R-LOX)Direct oxygenation of arachidonic acid at C12 (R configuration) via 12(R)-HpETE intermediateHuman skin, cornea
Cytochrome P450Mixed R/S-HETE production (R-enantiomer predominant)Hepatic/renal microsomes
Non-enzymatic oxidationRadical-mediated peroxidation (minor contribution)Pathological oxidative stress

Key stereochemical distinction: this compound shows <1% cross-reactivity with antibodies targeting 12(S)-HETE .

Enzymatic Modifications

This compound undergoes further metabolism through specific enzymatic pathways:

Oxidation to 12-oxo-ETE

EnzymeCofactorProductTissue Distribution
12-HEDH (hydroxyeicosanoid dehydrogenase)NAD⁺12-oxo-5Z,8Z,10E,14Z-ETEPorcine leukocytes
CYP450O₂12-oxo-ETEHepatic microsomes

Reaction efficiency:

  • This compound → 12-oxo-ETE conversion rate: 2.8 nmol/min/mg protein (porcine PMNs)
  • Competitive inhibition constant (Ki) for 12-HEDH: 18 μM

Reduction Pathways

EnzymeCofactorProductBiological Effect
12-oxoeicosanoid Δ10-reductaseNADH12-oxo-5Z,8Z,14Z-ETrEInactivation of oxo-metabolite
12-ketoreductaseNADPH12(R)-HETrE (major)Tissue-specific signaling

Non-enzymatic Decomposition

This compound undergoes spontaneous chemical transformations under physiological conditions:

ConditionProducts FormedStructural Features
Aqueous pH 7.48R-hydroxy-11R,12R-epoxy-hepoxilin A3 + trioxilinsCharacteristic epoxy-triol configuration
Oxidative stress10-hydroxy-11,12-epoxy-eicosatrienoic acid derivativesMultiple diastereomers detected

Key stability data:

  • Half-life in plasma: 23 min (37°C, pH 7.4)
  • Phospholipid membrane incorporation: 12% total pool in epidermal tissues

Receptor Interactions

This compound displays stereospecific binding to molecular targets:

Receptor/TargetBinding Affinity (Kd)Functional Outcome
Thromboxane (TP) receptor48 nMCompetitive antagonist (relaxes vasculature)
GPR31No bindingUnlike 12(S)-HETE (Kd=17 nM)
μ-opioid receptor89 nMRadioligand displacement in neural tissue

Comparative activity:

  • Vasorelaxation potency: this compound ≈ 12(S)-HETE (EC₅₀=88 nM)
  • Platelet activation: Only 12(S)-HETE effective (1 μM threshold)

Pathological Modifications

In disease states, this compound metabolism shows distinct alterations:

ConditionMetabolic ShiftQuantified Change vs Control
Psoriasis↑ this compound (ALOX12B upregulation)9.2-fold increase
Prostate cancerReduced R:S ratio (0.37:1 in PC-3 cells) 55% ↓ metabolic flux
Atopic dermatitisPlasma levels ↑ 320% (p<0.01) Correlates with disease severity (r=0.78)

Therapeutic implications:

  • ALOX12B inhibition reduces this compound production by 92% in psoriatic models
  • CYP450 inhibitors increase 12(S):this compound ratio (2.1→3.4) in cancer cells

This comprehensive analysis demonstrates this compound's complex reactivity profile, with stereochemical specificity critically influencing its metabolic fate and biological activities. The compound's dual roles in physiological regulation and pathological mechanisms make it a compelling target for therapeutic intervention.

Scientific Research Applications

Introduction to 12(R)-HETE

12(R)-Hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid derived from arachidonic acid, primarily synthesized through the action of the 12-lipoxygenase enzyme. This compound has garnered attention due to its diverse physiological roles, particularly in the context of inflammation, neuroprotection, and ocular health. Unlike its stereoisomer, 12(S)-HETE, which is more commonly studied, this compound exhibits distinct biological activities that are crucial for various therapeutic applications.

Neuroprotection

Research indicates that this compound plays a significant role in protecting neurons from excitotoxicity, a condition characterized by excessive stimulation by neurotransmitters such as glutamate. In studies involving cortical neuron cultures, this compound demonstrated protective effects against AMPA receptor-mediated toxicity. This protective mechanism is believed to involve modulation of calcium influx through voltage-gated calcium channels and the activation of G-protein-coupled receptors .

Intraocular Pressure Regulation

A notable application of this compound is its effect on intraocular pressure (IOP). Topical administration of this compound in rabbit models resulted in a significant and prolonged reduction in IOP, suggesting its potential use in treating glaucoma. The compound acts as an inhibitor of Na(+)-K(+)-ATPase activity, which contributes to its IOP-lowering effects . The dose-response relationship observed indicates that higher concentrations lead to greater reductions in IOP.

Inflammation and Immune Response

This compound is implicated in mediating inflammatory responses. It has been shown to stimulate chemotaxis in neutrophils and other immune cells, promoting their migration to sites of inflammation. This action may enhance the body's defense mechanisms against pathogens but also suggests a role in inflammatory diseases . The compound's ability to influence cellular signaling pathways positions it as a potential target for therapeutic interventions in conditions characterized by excessive inflammation.

Comprehensive Data Table on Applications of this compound

Application AreaMechanism of ActionKey FindingsReferences
NeuroprotectionModulates calcium influx via G-protein-coupled receptorsReduces neuronal damage by up to 40% in excitotoxic models ,
Intraocular PressureInhibits Na(+)-K(+)-ATPase activityTopical application reduces IOP by 4-12 mmHg; effects last up to 9 days
InflammationStimulates chemotaxis and immune cell aggregationEnhances migration of neutrophils and macrophages; involved in inflammatory responses ,

Case Study 1: Neuroprotective Effects in Ischemia

A study conducted on rat cortical neuron cultures demonstrated that treatment with this compound during AMPA receptor-mediated excitotoxicity resulted in significant neuroprotection. The concentration-dependent reduction in lactate dehydrogenase (LDH) release highlighted its potential therapeutic application for neurodegenerative diseases where excitotoxicity is a contributing factor .

Case Study 2: Topical Application for Glaucoma Treatment

In a controlled experiment involving rabbits, the topical application of biologically derived this compound resulted in a marked decrease in IOP without adverse effects such as hyperemia or flare. This study supports the potential use of this compound as a novel treatment for managing glaucoma, emphasizing its long-lasting effects .

Mechanism of Action

12R-HETE acts as an endogenous ligand for the nuclear receptor Nur77. It binds to Nur77 and activates its transcriptional activity, leading to the differentiation of innate lymphoid cells (ILC3s) and enhancing the expression of T-bet, a transcription factor. This process increases the production of interferon-gamma (IFN-γ) and plays a crucial role in immune responses and gut homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: 12(S)-HETE

Functional Differences

Parameter 12(R)-HETE 12(S)-HETE References
Na+/K+-ATPase Inhibition Potent inhibitor (IOP reduction) No effect on IOP
Receptor Binding (BLT2) Lower affinity (IC₅₀ >12(S)-HETE) Higher affinity (IC₅₀ <this compound)
Monocyte Adhesion No induction Induces adhesion via endothelial activation
Mitochondrial Function Not studied Inhibits glucose-stimulated MTT metabolism in β-TC3 cells
Cancer Metastasis Limited role Enhances tumor cell adhesion, invasion, and PKC activation
Renal Effects Prolonged diuresis (up to 3 periods) Transient diuresis (1 period)

Disease Associations

  • This compound : Elevated in psoriasis lesions and corneal hypoxia .
  • 12(S)-HETE : Linked to cancer metastasis, diabetes (via β-cell dysfunction), and atherosclerosis .

Other Hydroxyeicosanoids

12(R)-HETrE and 12(S)-HETrE

  • Structure: Reduced forms of 12-HETE, generated by 12-hydroxyeicosanoid dehydrogenase (12-HEDH) .
  • Function : 12(R)-HETrE is a potent angiogenic factor in corneal injury, while 12(S)-HETrE has undefined roles .

15(S)-HETE

  • Receptor Binding : Lower affinity for BLT2 compared to 12(S)-HETE .
  • Metabolism : Incorporated into endothelial cell lipids without stereochemical preference .

Metabolic and Signaling Pathways

Pathway This compound 12(S)-HETE
Primary Enzyme CYP4B1 (hypoxia-inducible) 12-LOX (platelet-type in tumors)
Key Regulatory Role Corneal inflammation, IOP regulation Tumor metastasis, PKC activation
Downstream Targets Na+/K+-ATPase inhibition Integrin αvβ3, mitochondrial respiration

Quantitative and Chiral Analysis

  • DNCB-Induced Atopic Dermatitis (AD): Both 12(R)- and 12(S)-HETE are elevated in plasma, skin, and lymph nodes .
  • Feces of Suckling Piglets: No significant difference in enantiomer levels, suggesting balanced contributions from LOX and CYP450 pathways .

Research Implications

  • Therapeutic Potential: this compound’s IOP-lowering effect could inform glaucoma treatments, while 12(S)-HETE inhibitors may mitigate cancer metastasis .
  • Contradictory Evidence : Murine cerebral microvascular endothelium metabolizes HETEs without stereochemical preference, unlike other tissues .

Biological Activity

12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) is a biologically active lipid derived from arachidonic acid through the action of lipoxygenase enzymes. This compound has garnered attention for its diverse roles in various physiological and pathological processes, particularly in the cardiovascular and nervous systems. This article will explore the biological activity of this compound, including its signaling pathways, effects on cellular functions, and implications in disease contexts.

This compound is one of the stereoisomers of hydroxyeicosatetraenoic acid (HETE), produced via the enzymatic action of 12-lipoxygenase (12-LOX). It is primarily synthesized in platelets and various tissues, including the heart and brain. The compound is known to interact with specific receptors such as the low-affinity leukotriene B4 receptor (BLT2) and thromboxane A2 receptors, influencing numerous biological responses.

Biological Signaling Mechanisms

Receptor Interactions:

  • BLT2 Receptor: this compound competes for binding with leukotriene B4, activating downstream signaling pathways that elevate intracellular calcium levels, which is crucial for various cellular responses .
  • Thromboxane A2 Receptor: Both this compound and its stereoisomer 12(S)-HETE act as competitive antagonists at this receptor, promoting vasodilation in pre-constricted arteries .

Calcium Signaling:
this compound has been shown to modulate calcium influx in neurons and cardiac myocytes. In these cells, it increases intracellular calcium concentrations, which can lead to mitochondrial dysfunction and apoptosis under certain conditions .

Effects on Cellular Functions

  • Cardiovascular Effects:
    • Vasodilation: Through its action on thromboxane receptors, this compound contributes to the relaxation of vascular smooth muscle cells, which may have implications in managing hypertension .
    • Platelet Aggregation: this compound enhances thrombin-induced platelet aggregation while counteracting the inhibitory effects of prostaglandin E1 on platelet function .
  • Neuroprotective Roles:
    • In neuronal cultures subjected to excitotoxicity (e.g., from glutamate), this compound has been observed to reduce cell damage significantly. This protective effect appears to be mediated by its ability to inhibit calcium influx through voltage-gated calcium channels .
  • Mitochondrial Dysfunction:
    • Studies indicate that elevated levels of this compound can lead to increased mitochondrial nitric oxide synthase (mtNOS) activity. This results in decreased mitochondrial respiration and potential apoptosis in cardiac myocytes, highlighting a dual role where it can be both protective and harmful depending on concentration and context .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffect/OutcomeReference
VasodilationPromotes relaxation of mesenteric arteries
Platelet AggregationEnhances thrombin-induced aggregation
NeuroprotectionReduces neuronal damage from excitotoxicity
Mitochondrial DysfunctionIncreases mtNOS activity leading to apoptosis

Research Insights

  • A study demonstrated that this compound's neuroprotective effects are concentration-dependent, with maximal protection observed at specific doses (300 nm) against AMPA receptor-mediated toxicity .
  • Another investigation into cardiac myocytes revealed that exposure to high levels of this compound resulted in significant mitochondrial dysfunction characterized by increased calcium levels and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways of 12(R)-HETE in mammalian systems?

  • This compound is synthesized via two main pathways:

  • 12R-Lipoxygenase (ALOX12B) : This enzyme oxygenates arachidonic acid to produce this compound exclusively in humans, distinguishing it from the platelet-type 12S-LOX that generates 12(S)-HETE .
  • Cytochrome P450 (CYP450) oxidation : Non-enzymatic oxidation or CYP450-mediated metabolism of arachidonic acid can also yield this compound, particularly in tissues lacking 12R-LOX .
    • Methodological Note : To distinguish between pathways, use isoform-specific inhibitors (e.g., baicalein for 12-LOX) or genetic knockout models .

Q. How can researchers accurately quantify and differentiate this compound from its stereoisomer 12(S)-HETE in biological samples?

  • Chiral chromatography coupled with LC-ESI-MS/MS is the gold standard. For example:

  • Separate enantiomers using chiral HPLC columns (e.g., Chiralpak AD-RH) and validate via retention times of synthetic standards .
  • In prostate cancer cells (PC-3), this method revealed a 62.5%:37.5% ratio of 12(S)-HETE to this compound under basal conditions .
    • Pitfall : Reverse-phase LC-MS alone cannot resolve stereoisomers, necessitating chiral separation .

Q. What are the proinflammatory roles of this compound in mammalian systems?

  • This compound induces leukocyte chemotaxis at concentrations as low as 100 nM and activates proinflammatory signaling via:

  • Aryl hydrocarbon receptor (AhR) : Drives MUC5AC overexpression in respiratory epithelial cells (NCI-H292) at 8 μM, linked to ERK-Sp1 pathway activation .
  • BLT2 receptor interaction : Though less potent than 12(S)-HETE, this compound binds BLT2, contributing to itch-associated responses in dermatoses .
    • Experimental Design : Use AhR antagonists (e.g., CH223191) or BLT2 knockout models to isolate pathway contributions .

Advanced Research Questions

Q. How does this compound regulate mucin production in respiratory diseases, and what signaling cascades are involved?

  • In NCI-H292 cells , this compound (8 μM) upregulates MUC5AC via:

  • ERK phosphorylation : Inhibited by MEK1/2 inhibitors (PD98059), confirming ERK-Sp1 dependency .
  • AhR activation : Promotes nuclear translocation of Sp1, enhancing MUC5AC transcription .
    • Data Conflict : While this compound is proinflammatory, its enantiomer 12(S)-HETE suppresses TNF-α in keratinocytes via ERK1/2 inhibition, highlighting stereospecificity .

Q. What methodological challenges arise when studying this compound’s interaction with G-protein-coupled receptors (GPCRs)?

  • Cross-reactivity : this compound does not activate GPR31 (a 12(S)-HETE receptor) but weakly binds BLT2 and PPARγ, complicating signal attribution .
  • Resolution Strategy :

  • Use receptor-specific antagonists (e.g., LY255283 for BLT2) .
  • Employ CRISPR/Cas9 knockout models to eliminate competing receptors .

Q. Are there contradictions in the roles of this compound versus 12(S)-HETE in cancer metastasis?

  • Prostate Cancer :

  • 12(S)-HETE promotes metastasis via NF-κB and integrin activation, while this compound’s role remains unclear .
  • In PC-3 cells, 12(S)-HETE dominates (62.5% of total 12-HETE), but this compound persists even after 12-LOX inhibition, suggesting CYP450-driven synthesis .
    • Experimental Insight : Use isoform-specific 12-LOX inhibitors (e.g., ML355 for 12S-LOX) to dissect enantiomer-specific effects .

Q. How can researchers validate the metabolic fate of this compound in vivo?

  • Tetranor metabolites : this compound undergoes β-oxidation to form tetranor-12(R)-HETE, detectable via LC-MS in peroxisome-deficient models (e.g., Zellweger’s Syndrome) .
  • Tracer Studies : Use deuterated this compound (e.g., this compound-d8) to track metabolic pathways in cell cultures or animal models .

Q. Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory effects of 12-HETEs despite their proinflammatory reputation?

  • Stereochemical Specificity : 12(S)-HETE suppresses TNF-α in keratinocytes via ERK1/2 docking, whereas this compound exacerbates inflammation via AhR in respiratory cells .
  • Tissue Context : In cerebral ischemia-reperfusion models, 12-HETEs (likely 12(S)) activate PPARγ, reducing iNOS and inflammation, highlighting tissue-dependent roles .

Q. Methodological Recommendations

  • Stereoisomer Separation : Always pair chiral chromatography with MS for unambiguous identification .
  • Pathway Inhibition : Combine pharmacological (e.g., CYP450 inhibitors) and genetic (e.g., ALOX12B siRNA) approaches to dissect biosynthesis routes .
  • Receptor Studies : Validate GPCR interactions using calcium flux assays (BLT2) or transcriptional reporters (AhR) to avoid off-target effects .

Properties

IUPAC Name

(5Z,8Z,10E,12R,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHVWPKMFKADKW-ZYBDYUKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333410
Record name 12(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82337-46-0
Record name 12(R)-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82337-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hete, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082337460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-HETE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD492J7LCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
12(R)-HETE
tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
12(R)-HETE
tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
12(R)-HETE
tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
12(R)-HETE
tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
12(R)-HETE
tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
12(R)-HETE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.